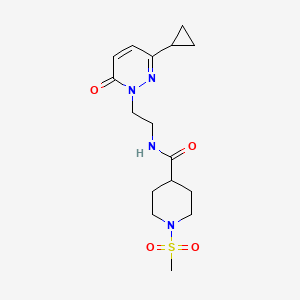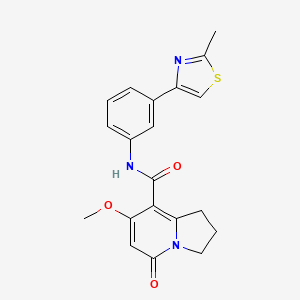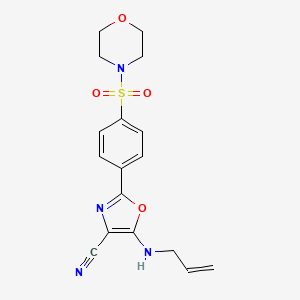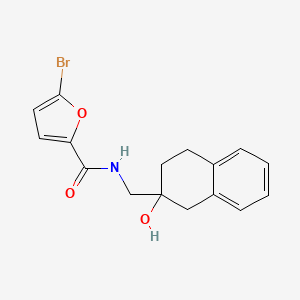![molecular formula C6H6N4O B2897045 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 78666-77-0](/img/structure/B2897045.png)
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Discovery and Therapeutic Applications
Discovery of PDE1 Inhibitors The research by Li et al. (2016) led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are associated with the treatment of cognitive impairment linked to various neurodegenerative and neuropsychiatric diseases. The study concluded with the identification of a promising clinical candidate, (6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214), which exhibited excellent efficacy in vivo and is currently in Phase I clinical development for treating cognitive deficits and other CNS and non-CNS disorders Li et al., 2016.
Multitargeted Receptor Tyrosine Kinase Inhibitors Frey et al. (2008) discovered that 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors are potent inhibitors of a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, like compound 34a, demonstrated efficacy in the estradiol-induced murine uterine edema (UE) model and showed potent inhibitory activity both enzymatically and cellularly Frey et al., 2008.
Hepatitis C Virus Inhibition A novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative was identified as a potent hepatitis C virus (HCV) inhibitor by Hwang et al. (2012). A series of 7-APPs was synthesized and evaluated for their inhibitory activity against HCV in different cell culture systems, highlighting the potential therapeutic application of these compounds in treating HCV Hwang et al., 2012.
Antiproliferative Activity and Src Phosphorylation Inhibition Schenone et al. (2004) synthesized new 4-aminopyrazolo[3,4-d]pyrimidines with various substituents that demonstrated antiproliferative activity toward A431 cells and inhibited Src phosphorylation. These compounds induced apoptotic cell death, with one compound being a better inhibitor of Src phosphorylation than the reference compound PP2 Schenone et al., 2004.
Chemical Synthesis and Mechanistic Studies
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Abdelriheem et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridine derivatives containing 1,2,3-triazole moiety. These compounds exhibited antitrypanosomal activity and added to the understanding of the chemical properties and potential applications of these compounds Abdelriheem et al., 2017.
One-Pot Acid-Promoted Synthesis Tseng et al. (2019) developed a convenient and efficient one-pot acid-promoted synthesis method for 6-aminopyrazolo[3,4-d]pyrimidines. This method involves key steps like deprotection, imination, heterocyclization, and aromatization, showcasing an advanced approach to synthesizing these compounds Tseng et al., 2019.
Synthesis from Difluoroboron Chelates Dorokhov et al. (2007) introduced a method for synthesizing derivatives of 6H-pyrazolo[1,5-c]pyrimidine-7-thione and 7-aminopyrazolo[1,5-c]pyrimidine from difluoroboron chelate complexes. This method adds to the chemical repertoire for synthesizing and modifying the chemical structure of these compounds Dorokhov et al., 2007.
Propiedades
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHVYNKPYOEURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)


![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)



![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)
![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)